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Compound of Interest

Compound Name:
1-(3-chlorophenyl)-1H-pyrrole-2,5-

dione

Cat. No.: B073901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(3-

chlorophenyl)maleimide, a compound of interest in various fields of chemical and

pharmaceutical research. This document details the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized

for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for N-(3-

chlorophenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for N-(3-chlorophenyl)maleimide

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.42 - 7.30 m Ar-H

7.20 s Ar-H

6.86 s -CH=CH-
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Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Spectrometer Frequency:

500 MHz

Table 2: ¹³C NMR Spectral Data for N-(3-chlorophenyl)maleimide

Chemical Shift (δ) ppm Assignment

169.2 C=O

135.0 Ar-C

134.4 -CH=CH-

132.6 Ar-C

130.3 Ar-CH

129.1 Ar-CH

126.5 Ar-CH

124.5 Ar-CH

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data for N-(3-chlorophenyl)maleimide

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium
C-H stretch (aromatic and

vinyl)

~1710 Strong C=O stretch (imide)

~1600, ~1480 Medium C=C stretch (aromatic)

~1380 Strong C-N stretch

~880 Strong C-H bend (out-of-plane)

~780 Strong C-Cl stretch
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Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for N-(3-chlorophenyl)maleimide

m/z Relative Intensity (%) Assignment

207/209 100/33 [M]⁺ (Molecular ion)

179/181 [M-CO]⁺

151/153 [M-2CO]⁺

111 [C₆H₄Cl]⁺

75 [C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of N-(3-chlorophenyl)maleimide (5-10 mg) was prepared in deuterated chloroform

(CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[1] The sample

was placed in a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 500 MHz

spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain

a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was

used to simplify the spectrum and enhance the signal of the carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using the KBr pellet method. A small amount of N-(3-

chlorophenyl)maleimide (1-2 mg) was finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an

FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectral data were obtained using a mass spectrometer equipped with an electron

ionization (EI) source.[2][3] A small amount of the sample was introduced into the instrument,

typically via a direct insertion probe or after separation by gas chromatography. The molecules

were ionized by a beam of high-energy electrons (typically 70 eV), leading to the formation of a

molecular ion and various fragment ions. The ions were then separated based on their mass-

to-charge ratio (m/z) by a mass analyzer and detected.[2][3]

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like N-(3-chlorophenyl)maleimide.
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Spectral analysis workflow for N-(3-chlorophenyl)maleimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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